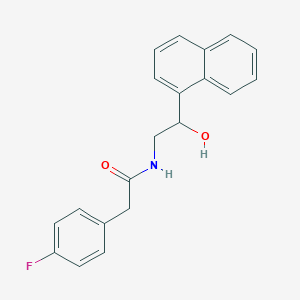

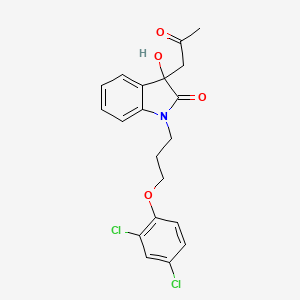

2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities, including antiproliferative effects against various cancer cell lines. Although the specific compound is not directly mentioned in the provided papers, similar compounds with naphthalene and acetamide moieties have been synthesized and evaluated for their biological activities, suggesting a possible interest in this compound for pharmaceutical research .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with basic building blocks like naphthalene derivatives and proceeding through various functionalization reactions such as chloroacetylation, alkylation, and condensation . For instance, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives involves N-chloroacetylation and N-alkylation of a naphthalene-thiophene propan-1-amine precursor . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, IR, and MS, which provide information about the functional groups present and the overall molecular architecture . Crystal structure determination through single-crystal X-ray diffraction has also been employed to elucidate the absolute configuration and noncovalent interactions within the crystal lattice of similar compounds . These techniques would be essential for confirming the structure of "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the naphthalene ring and the acetamide nitrogen. For example, the presence of a hydroxamate group in N-hydroxy-2-(naphthalen-2-ylsulfanyl)-acetamide confers the ability to chelate metal ions, which is crucial for its inhibition of aminopeptidase N . Similarly, the electron-withdrawing or electron-donating nature of substituents can affect the compound's reactivity towards nucleophiles and electrophiles, which is important for understanding its potential interactions in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For instance, the presence of a fluorine atom on the phenyl ring could increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The cytotoxicity and redox profile of similar compounds have been assessed using in vitro assays, providing insights into their potential therapeutic applications and safety profiles . These properties would need to be characterized for "2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide" to evaluate its suitability for further development.

科学的研究の応用

Anti-Parkinson's Activity

Research has focused on synthesizing novel derivatives that include naphthalene moieties, demonstrating potential anti-Parkinson's activity. For example, thiazolidinone derivatives bearing naphthalene groups have shown significant anti-Parkinson's activity in animal models, underscoring the potential of such compounds in therapeutic applications against neurodegenerative diseases (Gomathy et al., 2012).

Anticancer Screening

Compounds synthesized through click chemistry, incorporating naphthalene derivatives, have been evaluated for their anticancer properties. These studies reveal that certain synthesized molecules exhibit potent inhibitory activities against various cancer cell lines, including CNS, Melanoma, and Breast cancer panels, indicating the role of naphthalene derivatives in the development of new anticancer drugs (Dhuda et al., 2021).

Anti-HIV Drugs

Density Functional Theory (DFT) studies on acetamide derivatives, including naphthalene structures, have provided insights into their potential as anti-HIV drugs. These studies highlight the local reactivity and interaction mechanisms with biological molecules, suggesting that certain derivatives could be potent anti-HIV agents, furthering the search for effective treatments against HIV (Oftadeh et al., 2013).

Fluorescence and Photophysical Studies

Naphthalene derivatives have been utilized in studies exploring their interaction with biological molecules like Bovine Serum Albumin (BSA), revealing insights into binding mechanisms and fluorescence properties. Such research contributes to understanding how these compounds interact with proteins, which is crucial for developing diagnostic tools and understanding drug-protein interactions (Ghosh et al., 2016).

Neurodegenerative Diseases

Research employing compounds related to 2-(4-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide for imaging in Alzheimer's disease has been groundbreaking. Studies have shown that such compounds can bind to neurofibrillary tangles and beta-amyloid plaques in living patients, providing a non-invasive method to diagnose and monitor the progression of Alzheimer's disease, thereby opening new avenues for understanding and treating neurodegenerative disorders (Shoghi-Jadid et al., 2002).

特性

IUPAC Name |

2-(4-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO2/c21-16-10-8-14(9-11-16)12-20(24)22-13-19(23)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,23H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZYVJOKQKVYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)

![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2484469.png)

![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)